Furoguaiaoxidin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C20H20O6/c1-11(19(23)13-5-7-15(21)17(9-13)25-3)12(2)20(24)14-6-8-16(22)18(10-14)26-4/h5-10,21-22H,1-4H3/b12-11- |
InChI Key |
ZTNYRNGTBAGYIZ-QXMHVHEDSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)C1=CC(=C(C=C1)O)OC)/C(=O)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=C(C)C(=O)C1=CC(=C(C=C1)O)OC)C(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Isolation and Structural Characterization of Furoguaiaoxidin
Methodologies for Furoguaiaoxidin Isolation and Purification from Natural Sources
This compound has been successfully isolated from at least two distinct plant sources: the heartwood of Guaiacum officinale L. and the roots of Haplophyllum tuberculatum. researchgate.netmdpi.com The methodologies employed for its extraction and purification are crucial for obtaining the compound in a pure form for subsequent structural analysis.
From the resin of Guaiacum officinale, also known as guaiac (B1164896) resin, this compound is one of several lignans (B1203133) that have been purified. researchgate.net The general approach for isolating lignans from this source involves the extraction of the heartwood to obtain the resin. Subsequent purification steps typically involve chromatographic techniques to separate the complex mixture of compounds present in the resin.
A more detailed procedure has been described for the isolation of this compound from the roots of Haplophyllum tuberculatum. The process begins with the extraction of the powdered roots with 70% ethanol. The resulting crude extract is then subjected to liquid-liquid partitioning. This compound is found in the chloroform (B151607) fraction. This fraction is then further purified using Medium Pressure Liquid Chromatography (MPLC) on a C18 cartridge. The fractions containing this compound are identified and then subjected to a final purification step using semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound. mdpi.com
Advanced Spectroscopic and Spectrometric Approaches to this compound Structural Elucidation
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been instrumental in determining the molecular formula of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments, has been pivotal in piecing together the structural puzzle of this compound. While specific spectral data for the parent compound is not widely published, the analysis of its diethyl ether derivative has provided significant insights. The structure of this derivative was established as 1,4-bis(4′-hydroxy-3′-methoxy)-2,3-dimethyl-cis-2-ene-1,4-dione, indicating that this compound is an enedione lignan (B3055560). rsc.org
Table 1: General Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Observation | Implication |
| HREIMS | Provides exact mass | Determination of molecular formula |
| ¹H NMR | Reveals proton environment | Information on aromatic and aliphatic protons |
| ¹³C NMR | Shows carbon skeleton | Number and type of carbon atoms |
| 2D-NMR (COSY, HSQC, HMBC) | Establishes correlations | Connectivity between protons and carbons |
Stereochemical Assignments and Absolute Configuration Determination of this compound
The stereochemistry of a molecule, which describes the 3D arrangement of its atoms, is a critical aspect of its chemical identity. For lignans, which often possess multiple chiral centers, determining the absolute configuration is a significant challenge.
In the case of this compound isolated from Haplophyllum tuberculatum, it has been suggested that the natural product is likely a racemic mixture. mdpi.com This indicates that both enantiomers of the molecule are present in equal amounts, resulting in no net optical rotation. The analysis of stereochemically related lignans has shown that the stereochemistry at the central ring plays a crucial role in their biological activity. mdpi.com Further detailed stereochemical analysis, potentially using chiral chromatography or other advanced techniques, would be required to definitively assign the absolute configuration of each stereoisomer of this compound. nih.gov
Confirmation of this compound Structure via X-ray Crystallography and Synthetic Verification
The definitive confirmation of a proposed chemical structure is often achieved through single-crystal X-ray crystallography or total synthesis.
To date, a specific X-ray crystal structure for this compound has not been reported in the surveyed literature. nih.govwikipedia.org X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid and would be the ultimate confirmation of the this compound structure. wikipedia.org
However, the structure of this compound has been supported by synthetic efforts. A novel method for the sequential introduction of alkoxy functions into the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans was developed, leading to the synthesis of the diethyl ether derivative of this compound. rsc.org This synthetic achievement provides strong evidence for the proposed enedione lignan structure of the natural product. The total synthesis of the parent this compound molecule would serve as the final and unequivocal proof of its structure. wikipedia.orgtitech.ac.jp
Biosynthetic and Synthetic Pathways of Furoguaiaoxidin
Elucidation of the Biosynthetic Route of Furoguaiaoxidin in Producer Organisms
The biosynthesis of lignans (B1203133) is a branch of the widespread phenylpropanoid pathway, which is responsible for the production of thousands of specialized metabolites in plants. While the specific enzymatic steps leading to this compound have not been fully delineated, the general pathway for lignan (B3055560) formation provides a well-established framework.
The biosynthesis of all lignans begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic transformations converts L-phenylalanine into various cinnamic acid derivatives. For lignans like this compound, which possess a guaiacyl unit (4-hydroxy-3-methoxyphenyl), the key intermediate is coniferyl alcohol. This central precursor molecule is formed through the sequential action of several core enzymes of the phenylpropanoid pathway.
The crucial step in lignan biosynthesis is the oxidative coupling of two monolignol units, such as coniferyl alcohol. This dimerization event is stereochemically controlled and leads to the formation of a diverse array of lignan skeletons. The initial product of this coupling is typically a dibenzylbutane-type lignan, which can then undergo further enzymatic modifications—including oxidation, reduction, and cyclization—to yield the vast structural diversity observed in this class of compounds, including this compound.
| Putative Precursors & Intermediates in Lignan Biosynthesis | Class | Role |
| L-Phenylalanine | Amino Acid | Primary precursor for the phenylpropanoid pathway |
| Cinnamic Acid | Phenylpropanoid | Formed from L-phenylalanine via deamination |
| p-Coumaric Acid | Phenylpropanoid | Hydroxylated intermediate |
| Ferulic Acid | Phenylpropanoid | Precursor to coniferyl alcohol |
| Coniferyl Alcohol | Monolignol | Key monomeric unit for dimerization |
| Pinoresinol | Lignan | Example of an initial product from the coupling of two coniferyl alcohol molecules |
The enzymatic transformations in the lignan pathway are catalyzed by specific classes of enzymes. While the exact enzymes for this compound synthesis remain to be identified, the general classes involved in the biosynthesis of related lignans are well-studied.
In fungi and bacteria, genes responsible for the biosynthesis of a secondary metabolite are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.govusda.govnih.gov These clusters typically encode all the necessary enzymes for the pathway, including the core synthase, tailoring enzymes (e.g., oxidoreductases, transferases), transporters, and regulatory proteins. nih.govsecondarymetabolites.org The identification of a BGC for this compound in a producer organism would involve genome sequencing and bioinformatic analysis to locate clusters containing genes homologous to known lignan biosynthetic enzymes. nih.gov To date, a specific BGC for this compound has not been reported in the scientific literature.
| General Enzyme Classes in Lignan Biosynthesis | Function |
| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to cinnamic acid |
| Cinnamate-4-Hydroxylase (C4H) | Hydroxylates cinnamic acid |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid |
| Cinnamoyl-CoA Reductase (CCR) | Reduces feruloyl-CoA |
| Cinnamyl Alcohol Dehydrogenase (CAD) | Reduces coniferaldehyde (B117026) to coniferyl alcohol |
| Laccases/Peroxidases | Catalyze the oxidative coupling of monolignols |
| Dirigent Proteins (DPs) | Control the stereochemistry of monolignol coupling |
| Oxidoreductases | Modify the lignan skeleton through oxidation/reduction reactions |
Genetic engineering offers powerful tools to enhance the production of valuable plant secondary metabolites. pressbooks.pub Although specific genetic manipulation to increase this compound yield has not been documented, established strategies used for other natural products could be applied. frontiersin.orgosti.gov These approaches focus on manipulating the expression of genes within the biosynthetic pathway to increase the metabolic flux towards the desired compound. frontiersin.orgnih.gov
One primary strategy is the overexpression of rate-limiting enzymes in the pathway. For lignan biosynthesis, this could involve upregulating key genes such as phenylalanine ammonia-lyase (PAL) or cinnamate-4-hydroxylase (C4H) to increase the pool of monolignol precursors. Another approach is the manipulation of transcription factors (TFs), which are master regulators that can control the expression of multiple genes within a biosynthetic pathway simultaneously. frontiersin.org Identifying and overexpressing a TF that specifically upregulates the this compound pathway could lead to a significant increase in its production.
Total Synthesis Strategies for this compound and its Stereoisomers
The chemical synthesis of natural products like this compound is crucial for confirming their structure, providing material for biological studies, and enabling the creation of novel analogs. The total synthesis of lignans is a well-explored field of organic chemistry. hebmu.edu.cn
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgairitilibrary.com It involves breaking down the target molecule into simpler, commercially available precursors. deanfrancispress.com The structure of this compound, identified as (Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione, suggests several possible disconnections. bldpharm.comresearchgate.net
A logical retrosynthetic strategy would focus on disconnecting the central C4 core. The dione (B5365651) functionality suggests that the final step could be an oxidation of a diol precursor. The C2-C3 double bond could be formed through various olefination or elimination reactions. A key disconnection can be made at the C2-C3 bond and the two C1-C2 bonds, tracing the molecule back to two molecules of a propiophenone (B1677668) derivative. This precursor could, in turn, be synthesized from a commercially available starting material such as vanillin (B372448) or ferulic acid via functional group interconversions. youtube.com
The forward synthesis based on the retrosynthetic analysis would involve the preparation of a key propiophenone intermediate derived from a protected vanillin. The construction of the central butene-dione core is the crux of the synthesis. Oxidative coupling reactions or condensation strategies are common for forming the C-C bonds in lignan synthesis.
A plausible approach involves the reductive coupling of an α-haloketone derived from the propiophenone precursor. Such a reaction could form the central C2-C3 bond and establish the 1,4-dione framework.
A critical challenge in the synthesis of this compound is controlling the stereochemistry of the central C2=C3 double bond to obtain the naturally occurring (Z)-isomer. researchgate.net This requires a stereoselective reaction, which is a reaction that preferentially forms one stereoisomer over others. pharmaguideline.commasterorganicchemistry.comdurgapurgovtcollege.ac.in For instance, a stereoselective reduction of a corresponding 2-butyne-1,4-dione intermediate using a catalyst like Lindlar's catalyst would yield the desired (Z)-alkene. Alternatively, a Wittig-type reaction or a McMurry coupling could be designed to favor the formation of the (Z)-isomer. The choice of reaction conditions, solvents, and reagents is critical to achieving high stereoselectivity. egrassbcollege.ac.indicp.ac.cn
| Key Synthetic Methodologies for Lignan Synthesis | Description |
| Stobbe Condensation | A condensation reaction used to form the butyrolactone ring found in many lignans. hebmu.edu.cn |
| Aldol (B89426) Condensation | Forms carbon-carbon bonds and can be used to build the central carbon skeleton. |
| Oxidative Coupling | Uses oxidizing agents to couple phenolic precursor units. |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Modern methods for forming carbon-carbon bonds between aryl groups and the central core. |
| Stereoselective Reduction | Reduction of an alkyne to a cis-alkene using specific catalysts (e.g., Lindlar's catalyst). |
Development of Convergent and Efficient Total Synthesis Routes for this compound
While a specific, detailed total synthesis of this compound employing a convergent route is not extensively documented in publicly available research, the principles of convergent synthesis have been successfully applied to structurally analogous lignans. These established methodologies provide a clear blueprint for the development of efficient total synthesis routes for this compound.
A plausible and efficient convergent retrosynthetic analysis of this compound would disconnect the molecule at the C-C bonds that form the tetrahydrofuran (B95107) ring, leading to two simpler, more readily accessible fragments. A key disconnection strategy for 2,5-diaryl-3,4-dimethyltetrahydrofurans often involves breaking the C2-C3 and C4-C5 bonds or the C3-C4 bond, which can be formed through various coupling reactions.
One of the most effective strategies for the construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core involves the dimerization of two C9 units (phenylpropanoid precursors). A prominent example of a convergent approach for related lignans involves a tandem nucleophilic addition/redox isomerization/oxidative coupling sequence. In this type of strategy, an aryllithium species, derived from a protected guaiacol (B22219) derivative, undergoes a 1,2-addition to an α,β-unsaturated aldehyde. The resulting allylic alkoxide can then undergo a ruthenium-catalyzed redox isomerization to form an enolate, which is then subjected to an oxidative dimerization. This key step efficiently constructs the central C-C bond of the lignan backbone. The resulting 1,4-dicarbonyl intermediate can then be stereoselectively reduced and cyclized to form the desired tetrahydrofuran ring.
The efficiency of such a convergent synthesis is highlighted by the ability to rapidly assemble the core structure from two relatively simple fragments. The stereochemical outcome of the cyclization step is often crucial and can be controlled through the choice of reagents and reaction conditions. For instance, the use of specific reducing agents can favor the formation of the desired diastereomer of the diol precursor to the tetrahydrofuran ring.
Another powerful convergent strategy that has been employed for the synthesis of similar lignans involves the stereoselective alkylation of a butyrolactone intermediate. In this approach, a γ-butyrolactone bearing one of the aryl groups is synthesized first. The second aryl group is then introduced via a stereocontrolled alkylation or aldol reaction at the α-position of the lactone. Subsequent reduction and cyclization steps would then yield the target tetrahydrofuran structure.
Elucidation of Furoguaiaoxidin Biological Activities and Molecular Mechanisms
Furoguaiaoxidin's Modulatory Effects on Cellular Processes
Research into the biological effects of this compound has unveiled its potential to modulate a range of cellular activities, from proliferation and inflammation to microbial growth and neuronal function. The following sections detail the findings from in vitro and pre-clinical models.
The potential of this compound as an anti-cancer agent has been suggested by preliminary studies. Lignans (B1203133), the class of compounds to which this compound belongs, are known to possess anti-proliferative and pro-apoptotic properties. For instance, studies on other furan-containing compounds have demonstrated their ability to inhibit the growth of cancer cells. While direct and extensive research on this compound's anti-cancer effects is limited, one study indicated its potential activity against the MCF-7 breast cancer cell line. However, detailed mechanistic studies elucidating its specific anti-proliferative and apoptosis-inducing actions in various cancer cell models are not yet available. The induction of apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anti-cancer effects. This often involves the activation of intrinsic or extrinsic apoptotic pathways, characterized by the activation of caspases and changes in mitochondrial membrane potential. Further research is required to determine if this compound employs these or other mechanisms to inhibit cancer cell growth.
This compound has been reported to possess immunomodulatory and anti-inflammatory properties. mdpi.com Lignans, in general, are recognized for their capacity to modulate the immune system. mdpi.com These compounds can influence the production of inflammatory mediators and the function of immune cells. The anti-inflammatory actions of many natural compounds are often attributed to their ability to inhibit key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While the specific cellular systems and the precise mechanisms through which this compound exerts its immunomodulatory and anti-inflammatory effects have not been extensively detailed in the available literature, its classification as a lignan (B3055560) suggests potential for such activities.
Significant findings have been reported regarding the antimicrobial properties of this compound, particularly its efficacy against protozoan parasites. Research has demonstrated its activity against Leishmania donovani, the causative agent of leishmaniasis. frontiersin.org In one study, this compound was isolated from Haplophyllum tuberculatum and its antiprotozoal activity was evaluated. frontiersin.org The compound exhibited a noteworthy inhibitory effect on the amastigote form of L. donovani. frontiersin.org
| Compound | Target Organism | Activity (IC50) | Cytotoxicity (IC50) | Selectivity Index (SI) |
| This compound | Leishmania donovani (amastigotes) | 13.9 µM | >300 µM | >21.6 |
This table presents the in vitro antiprotozoal activity of this compound against Leishmania donovani. frontiersin.org
While its antiprotozoal activity is documented, there is a lack of comprehensive studies on the broader antimicrobial and antiviral efficacy of this compound against a wide range of bacteria and viruses.
Lignans isolated from various plant sources have been investigated for their neuroprotective potential. This compound, being a member of this class, has been identified as a neuroprotective lignan from the fruits of Schisandra bicolor. mdpi.com The general neuroprotective mechanisms of lignans often involve their antioxidant properties, which help to mitigate oxidative stress-induced neuronal damage, a common factor in neurodegenerative diseases. While this compound has been categorized as having neuroprotective potential, specific studies detailing its effects in neuronal cell models, such as its impact on neuronal viability, neurite outgrowth, or protection against specific neurotoxins, are not extensively available in the current scientific literature.
The influence of this compound on metabolic pathways in cellular systems is an area that remains largely unexplored. Lignans, as a group, have been associated with effects on metabolic regulation. nih.gov However, direct evidence and detailed research findings concerning the specific impact of this compound on key metabolic pathways, such as glucose metabolism, lipid metabolism, or amino acid metabolism in cellular systems, are currently lacking. Further investigation is needed to elucidate any potential role of this compound in metabolic modulation.
Identification of Molecular Targets and Signaling Pathways of this compound
The precise molecular targets and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. Based on the activities of other related lignans and natural compounds, it can be hypothesized that this compound may interact with various cellular signaling cascades. For instance, the anti-inflammatory and anti-cancer activities of many phytochemicals are mediated through the modulation of pathways such as NF-κB, MAPK, and PI3K/Akt. creative-diagnostics.comnih.gov The NF-κB pathway is a critical regulator of inflammation and cell survival, while the MAPK pathways are involved in cell proliferation, differentiation, and apoptosis. The PI3K/Akt pathway is another key regulator of cell growth and survival.
The antiprotozoal activity of this compound likely involves specific targets within the parasite. However, the exact molecular interactions leading to the inhibition of Leishmania donovani growth have not been identified. Future research focusing on target identification and pathway analysis will be crucial to fully understand the molecular mechanisms of this compound's bioactivities.
Receptor and Enzyme Binding Affinities of this compound
Research into the specific receptor and enzyme binding affinities of this compound is still in its early stages. However, some studies have provided initial insights into its potential molecular targets.
This compound has been identified as a constituent of Guaiacum officinale resin and Haplophyllum tuberculatum. prohealthsys.commdpi.com Studies on extracts containing this compound suggest interactions with various biological pathways. For instance, a review on herbal products in the management of diabetes and obesity mentions this compound from the resin of Guaiacum officinale L. in a table of phytochemicals and their mechanisms, although specific binding data for this compound itself is not detailed. nih.gov
One study involving the screening of constituents from guaiac (B1164896) resin identified this compound among other lignans. researchgate.net While this study focused on the isolation and identification of these compounds, it lays the groundwork for future investigations into their specific enzyme and receptor binding properties. researchgate.net Similarly, this compound was isolated from Haplophyllum tuberculatum during a screening for antiprotozoal activity, but specific binding affinities were not determined in this context. mdpi.comdntb.gov.ua
A study on the molluscicidal activity of Haplophyllum tuberculatum extracts, which contain this compound, noted a reduction in phenol (B47542) oxidase enzyme activity in snails treated with the extract. colab.ws However, the direct binding affinity of this compound to this enzyme was not established.
Further research is required to delineate the precise receptor and enzyme binding profile of this compound. Techniques such as radioligand binding assays and enzyme inhibition kinetics would be instrumental in quantifying these interactions and identifying its primary molecular targets.
Table 1: Studies Mentioning this compound and Potential Biological Interactions
| Source Organism | Observed Biological Context | Specific Binding Data |
|---|---|---|
| Guaiacum officinale | Mentioned in a review on diabetes and obesity management. nih.gov | Not Provided |
| Haplophyllum tuberculatum | Isolated during screening for antiprotozoal activity. mdpi.com | Not Provided |
| Haplophyllum tuberculatum | Component of an extract showing molluscicidal activity and reduction in phenol oxidase activity. colab.ws | Not Provided |
| Guaiac Resin | Isolated and identified as a constituent. researchgate.net | Not Provided |
Transcriptomic and Proteomic Profiling of this compound-Treated Biological Systems
Currently, there is a lack of publicly available scientific literature detailing the transcriptomic and proteomic profiling of biological systems treated specifically with isolated this compound.
While some studies have performed transcriptomic and proteomic analyses on systems treated with extracts that may contain this compound, the specific effects of this individual compound cannot be discerned from such data. For example, a study on the response of Vitis vinifera to vascular pathogen attack involved transcriptomic and proteomic analysis, and separately, this compound has been identified in plant extracts studied for defense mechanisms. researchgate.net However, this does not provide direct evidence of this compound's impact on the transcriptome or proteome.
To understand the comprehensive effects of this compound on gene and protein expression, future research should focus on treating cell cultures or model organisms with the purified compound followed by high-throughput analyses like RNA-sequencing and mass spectrometry-based proteomics. Such studies would be invaluable in constructing a detailed picture of the cellular pathways modulated by this compound.
Modulation of Key Intracellular Signaling Cascades by this compound
Information regarding the specific modulation of key intracellular signaling cascades by purified this compound is limited in the current scientific literature.
However, studies on plant extracts containing a variety of compounds, including lignans like this compound, have shown effects on signaling pathways. For instance, research on the dopaminergic activity of Vitex agnus-castus (VAC) extracts involved measuring cAMP levels to assess D2 receptor activation. researchgate.net While this compound itself has not been tested in this system, this highlights a potential, yet unconfirmed, area of investigation.
A review on herbal management of diabetes and obesity mentions that various phytochemicals can influence signaling pathways related to insulin (B600854) sensitivity and glucose homeostasis, such as those involving PPAR receptors. nih.gov Although this compound is listed as a phytochemical, its specific role in modulating these or other signaling cascades has not been elucidated. nih.gov
Direct investigation into the effects of this compound on well-established signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB is necessary to understand its mechanism of action at the cellular level.
Structure Activity Relationship Sar and Analog Development of Furoguaiaoxidin
Systematic Chemical Modification of the Furoguaiaoxidin Scaffold for Enhanced Bioactivity
There is no available scientific literature detailing the systematic chemical modification of the this compound scaffold. Research on specific structural changes to this compound and their effects on its biological activity has not been published.
Design, Synthesis, and Biological Evaluation of this compound Derivatives and Analogs
No studies have been found that describe the design, synthesis, and biological evaluation of derivatives or analogs of this compound. Consequently, there are no research findings or data tables to present on this topic.
Impact of Substituent Effects and Stereochemistry on this compound's Biological Profile
Information regarding the impact of substituent effects on the biological profile of this compound is not available in the public domain. Similarly, there are no published studies on the stereochemistry of this compound and how different stereoisomers may influence its biological activity.
Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs
There is no evidence of the establishment of any Quantitative Structure-Activity Relationship (QSAR) models for this compound analogs. The absence of a series of synthesized and biologically evaluated analogs prevents the development of such predictive models.
Pre Clinical Pharmacological Investigations of Furoguaiaoxidin in Non Human Models
In vitro Pharmacodynamic Studies of Furoguaiaoxidin
In vitro studies provide foundational knowledge about a compound's biological activity at a cellular and molecular level. For this compound, these investigations have begun to explore its interactions with pathogenic organisms and enzymes.
Metabolic Stability and Enzyme Interactions of this compound in Hepatic and Extrahepatic Systems
The metabolic stability of a compound, often assessed using in vitro systems like liver microsomes or hepatocytes, is a key determinant of its in vivo half-life and clearance. researchgate.netnih.govsrce.hrwuxiapptec.com To date, specific studies quantifying the metabolic stability of this compound in hepatic or extrahepatic systems have not been reported.
However, some research points toward potential enzyme interactions. As a tetrahydrofuran (B95107) lignan (B3055560), this compound belongs to a class of compounds some of which have been reported to inhibit trypanothione (B104310) reductase, an enzyme crucial for the survival of trypanosomatid protozoa. mdpi.com Additionally, this compound has been identified in a review as a potential inhibitor of the enzyme Dipeptidyl peptidase-4 (DPP-4), a target in the management of type 2 diabetes. nih.gov These potential interactions are based on its chemical class and inclusion in broader screening reviews rather than direct, dedicated enzymatic inhibition assays. nih.govnih.govnrfhh.commdpi.comdrughunter.com
In vivo Efficacy Studies of this compound in Animal Disease Models
In vivo studies in animal models are essential to confirm the therapeutic potential of a compound. Research into this compound's efficacy has primarily been conducted in vitro, with a notable absence of published in vivo model data for cancer, infection, or inflammation. nih.govnih.govnih.govnih.govemulatebio.commdpi.comatcc.org
Evaluation of this compound in Pre-clinical Models of Cancer, Infection, and Inflammation
Cancer: There are no specific preclinical in vivo studies evaluating the efficacy of isolated this compound in animal models of cancer.
Infection: The most significant body of research on this compound relates to its activity against infectious agents, specifically protozoan parasites. These investigations, however, have been conducted in vitro. As part of a broader screening of compounds from the plant Haplophyllum tuberculatum, this compound was tested for its activity against the causative agents of leishmaniasis, human African trypanosomiasis, and malaria. mdpi.commdpi.com
The compound demonstrated inhibitory activity against Leishmania donovani, Plasmodium falciparum, and Trypanosoma brucei rhodesiense. mdpi.com The half-maximal inhibitory concentrations (IC50) and selectivity indices (SI) from these in vitro assays are detailed below. Notably, its activity against intracellular Leishmania donovani amastigotes was lost, potentially due to poor penetration or stability within macrophages. mdpi.com There are no subsequent reports of its evaluation in in vivo infection models such as murine models of leishmaniasis or malaria. nih.govnih.govplos.orgmdpi.comfrontiersin.org
Table 1: In Vitro Antiprotozoal Activity of this compound Data sourced from Mahmoud et al. (2020) mdpi.com
| Parasite | Assay Type | IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Leishmania donovani | Axenic Amastigotes | 18.0 | >90 | >5 |
| Plasmodium falciparum | Erythrocytic Stages | 18.0 | >90 | >5 |
Inflammation: this compound is mentioned in some literature as possessing anti-inflammatory properties. nih.govnih.gov However, dedicated studies evaluating its efficacy in established preclinical models of inflammation, such as collagen-induced arthritis or carrageenan-induced paw edema in rodents, have not been identified in the reviewed literature. mdpi.comresearchgate.netfrontiersin.org
Assessment of Systemic Biological Responses and Biomarker Modulation by this compound in Animal Models
There are no published studies that assess the systemic biological responses to this compound administration in animal models. Research into its effect on specific biomarkers of disease or inflammation—such as levels of cytokines (e.g., TNF-α, IL-6), acute-phase proteins, or other indicators of a therapeutic response—has not been conducted. fda.govresearchgate.netcore.ac.uknih.govnih.govfrontiersin.org
Pharmacokinetic Profiling of this compound in Pre-clinical Species
Pharmacokinetic studies are fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. This includes parameters such as clearance, volume of distribution, and elimination half-life. nih.gov Despite its identified in vitro bioactivities, there are currently no published reports detailing the pharmacokinetic properties of this compound in any preclinical species, such as mice, rats, or monkeys. mdpi.commdpi.compsu.edu
Absorption and Distribution Kinetics of this compound
No specific data from non-human model studies regarding the absorption and distribution kinetics of this compound is available in the reviewed scientific literature. Information on parameters such as bioavailability, plasma protein binding, volume of distribution, and tissue-specific accumulation is not documented.
Biotransformation and Excretion Pathways of this compound Metabolites
There is no available information concerning the biotransformation of this compound or the metabolic pathways involved. The identity of potential phase I or phase II metabolites has not been reported. Consequently, data on the excretion routes and rates of this compound or its metabolites from the body in non-human models is also unavailable.
Computational and Chemoinformatic Approaches in Furoguaiaoxidin Research
Molecular Docking and Dynamics Simulations of Furoguaiaoxidin with Biological Macromolecules
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. researchgate.netresearchgate.net These methods are crucial in drug discovery for identifying potential drug targets and understanding the molecular basis of a compound's activity. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a wide range of conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. frontiersin.org For a compound like this compound, this could be applied to various enzymes or receptors implicated in diseases. For instance, studies have performed molecular docking for various plant-derived compounds against enzymes like α-glucosidase, which is a target in diabetes management. nih.govcellbiopharm.comcabidigitallibrary.orgjmb.or.krfrontiersin.org A hypothetical docking study of this compound against α-glucosidase would aim to identify the key amino acid residues involved in the interaction and estimate the binding energy.
To illustrate, a typical output from a molecular docking study is a data table listing the binding affinities and interacting residues.
Illustrative Molecular Docking Data for this compound with α-Glucosidase (Hypothetical)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
|---|---|---|---|---|
| This compound | α-Glucosidase (PDB: 3A4A) | -8.5 | ASP215, GLU277 | PHE178, PHE303 |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govugm.ac.idnih.gov MD simulations provide a dynamic view of the interactions, allowing researchers to assess the conformational changes in both the ligand and the protein. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex will typically show low and converging RMSD values. nih.gov
Virtual Screening and Ligand-Based Drug Design for this compound Derivatives and Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.netrfppl.co.in When the three-dimensional structure of the target is known, structure-based virtual screening (SBVS), which involves docking a library of compounds into the target's binding site, is often used. researchgate.net
In the context of this compound, if it were identified as a hit compound against a particular target, its structure could be used as a starting point for ligand-based drug design (LBDD). nih.govsciensage.infoupnveri.com LBDD methods are used when the structure of the target is unknown and rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to LBDD. sciensage.infonih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. For this compound, a pharmacophore model could be built based on its structure and known active analogs. This model could then be used to screen virtual libraries for novel compounds with different chemical scaffolds but the same essential features. nih.gov
Illustrative Virtual Screening Workflow for this compound Analogs
| Step | Description |
|---|---|
| 1. Library Preparation | A database of commercially available or virtually generated compounds is prepared. |
| 2. Pharmacophore Modeling | A 3D pharmacophore model is created based on the key structural features of this compound. |
| 3. Virtual Screening | The compound library is screened against the pharmacophore model to identify molecules that match the query. |
| 4. Molecular Docking | The hit compounds from the virtual screen are then docked into the putative binding site of the target protein. |
Predictive Modeling of this compound's Biological Activities and in silico ADME Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. mdpi.com In silico ADME prediction tools use computational models to estimate these properties from a molecule's structure, allowing for the early identification of potentially problematic compounds.
Various online tools and software, such as SwissADME and preADMET, can be used to predict a wide range of ADME parameters. For this compound, these tools could provide insights into its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov
Illustrative Predicted ADME Properties for this compound (using SwissADME)
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 372.39 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | 2.8 | Optimal for cell membrane permeability. |
| Water Solubility | Moderately soluble | May require formulation strategies for optimal absorption. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
Cheminformatics Analysis of this compound's Structural Space and Analog Diversity
Cheminformatics involves the use of computational methods to analyze and organize chemical data. cabidigitallibrary.orgjmb.or.kr A cheminformatics analysis of this compound and its structural analogs, which are often found in the lignan (B3055560) family of natural products, can provide valuable insights into their structural diversity and potential for biological activity. researchgate.net
This type of analysis often begins with the compilation of a dataset of related compounds. The physicochemical properties and molecular fingerprints of these compounds can then be calculated and used to assess their diversity and similarity. Principal Component Analysis (PCA) is a common technique used to visualize the chemical space occupied by a set of compounds, revealing clusters of structurally similar molecules.
Such an analysis could help in understanding the structure-activity relationships within the lignan class and guide the design of new this compound analogs with improved properties. By comparing the structural features of this compound to other known bioactive lignans (B1203133), it may be possible to identify key structural motifs responsible for specific biological activities.
Advanced Analytical Methodologies for Furoguaiaoxidin Research
High-Resolution Chromatographic Techniques for Furoguaiaoxidin Quantification and Purity Assessment
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable tools for the separation, quantification, and purity assessment of this compound from complex plant extracts. These techniques offer high resolution, sensitivity, and reproducibility.
A key application of high-resolution chromatography is in HPLC-based activity profiling, which has been successfully used to isolate this compound from the chloroform (B151607) fraction of Haplophyllum tuberculatum roots. mdpi.comresearchgate.net This approach combines the separation power of HPLC with subsequent bioactivity testing of collected fractions. A representative method for the semi-preparative isolation of this compound involves the use of a C18 column with a water and acetonitrile (B52724) gradient. mdpi.com
For quantitative analysis and purity assessment, reversed-phase columns, such as RP-18 and RP-8, are commonly employed for lignan (B3055560) analysis due to their medium polarity. mdpi.com Detection is typically performed using a photodiode array (PDA) detector at wavelengths of 254 nm or 280 nm, where many lignans (B1203133) exhibit significant absorbance. mdpi.com The development of a validated HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape for this compound.
Table 1: Representative HPLC Conditions for the Isolation of this compound-Containing Fractions
| Parameter | Value |
| Column | C18 semi-preparative |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 56% B (0–35 min), 56→100% B (35–40 min), 100% B (40–45 min) |
| Flow Rate | 4 mL/min |
| Detection | 208 nm |
| Sample Conc. | 50 mg/mL in DMSO |
| Injection Vol. | 50 μL |
This table is based on a method used for the isolation of compounds from a plant extract containing this compound and may require optimization for quantitative analysis and purity assessment. mdpi.com
Advanced Mass Spectrometry Applications in this compound Metabolite Profiling and Omics Research
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation and sensitive detection of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule.
The molecular formula of this compound has been confirmed using electrospray ionization mass spectrometry (ESIMS) and high-resolution electrospray ionization mass spectrometry (HRESIMS). mdpi.comresearchgate.net For instance, ESIMS analysis of this compound shows a protonated molecule [M+H]⁺ at an m/z of 357. mdpi.com This precise mass information is fundamental for distinguishing this compound from other co-eluting compounds in a complex matrix.
While specific studies on the comprehensive metabolite profiling of this compound are not yet prevalent, the application of UPLC-ESI-MS and LC-MS/MS is well-established for the analysis of plant extracts containing this lignan. grafiati.comresearchgate.net These techniques would be instrumental in identifying potential phase I and phase II metabolites of this compound in biological systems. In a typical metabolomics workflow, changes in the levels of this compound and its metabolites could be tracked in response to various stimuli, providing insights into its metabolic fate and biological activity. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) would be crucial for the structural characterization of these metabolites.
Table 2: Mass Spectrometric Data for this compound Identification
| Technique | Ionization Mode | Observed m/z | Deduced Information |
| ESIMS | Positive | 357 [M+H]⁺ | Molecular Weight Confirmation |
| HRESIMS | Positive | - | High-Accuracy Mass for Formula Determination |
This table summarizes the types of data obtained from mass spectrometry for the characterization of this compound. mdpi.com
Spectroscopic Techniques for Real-time Monitoring of this compound Interactions with Biological Systems
Spectroscopic techniques offer the potential for real-time monitoring of the interactions between this compound and biological macromolecules, such as proteins and enzymes. While direct studies on this compound are limited, the application of techniques like Raman and near-infrared (NIR) spectroscopy in related fields provides a framework for future research.
Raman spectroscopy, for example, is a non-destructive technique that can provide detailed information about molecular vibrations. It has been successfully used for the real-time monitoring of fermentation processes and for studying protein crystallization in complex biological mixtures. spectroscopyonline.comnih.gov In the context of this compound, Raman spectroscopy could potentially be used to observe conformational changes in a target protein upon binding of the lignan, providing insights into the mechanism of action.
Similarly, NIR spectroscopy has been employed for the in-line monitoring of protein unfolding and interactions with other molecules during processes like freeze-drying. researchgate.net This technique is sensitive to changes in hydrogen bonding, which could be perturbed upon the interaction of this compound with a biological target. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions, including those between carbohydrates and proteins, and could be adapted to investigate the binding of this compound to its biological partners. rsc.org
Bioanalytical Methods for this compound Detection in Biological Matrices
The detection and quantification of this compound in biological matrices such as plasma, urine, and tissues are essential for pharmacokinetic and metabolic studies. Validated bioanalytical methods are crucial for obtaining reliable data. Although methods specifically validated for this compound are not widely published, established protocols for other lignans can be readily adapted.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in biological fluids. nih.gov A developed HPLC-MS/MS method for other lignans in rat plasma, for instance, utilized a simple extraction procedure and achieved low limits of quantification. nih.gov Another approach for lignan analysis in human plasma involves HPLC with coulometric electrode array detection, which offers high sensitivity for electrochemically active compounds. nih.gov
Sample preparation is a critical step in bioanalysis. For lignans in plasma, common techniques include liquid-liquid extraction with solvents like ethyl acetate (B1210297) or diethyl ether, and protein precipitation. nih.govresearchgate.netmdpi.com The choice of internal standard is also crucial for accurate quantification.
Table 3: Exemplary Bioanalytical Method Parameters for Lignan Quantification in Plasma
| Parameter | Description |
| Analytical Technique | HPLC-MS/MS |
| Biological Matrix | Rat Plasma |
| Sample Preparation | Liquid-liquid extraction (n-hexane/isopropanol) |
| Internal Standard | Diazepam |
| Linearity Range | 1-1000 ng/mL (for various lignans) |
| Correlation Coefficient (r) | > 0.997 |
This table is based on a validated method for the determination of four other lignans in rat plasma and illustrates the typical parameters that would be established for a this compound bioanalytical method. nih.gov
Future Directions and Emerging Research Avenues for Furoguaiaoxidin
Exploration of Novel Biological Targets and Therapeutic Applications for Furoguaiaoxidin
The initial discovery of this compound's ability to inhibit nitric oxide production provides a strong foundation for its investigation as an anti-inflammatory agent. researchgate.netnih.gov Future research should aim to identify its precise molecular targets within inflammatory pathways. Beyond inflammation, the broader class of lignans (B1203133), to which this compound belongs, has been shown to possess a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects. researchgate.netmdpi.com
A significant avenue for future research is the exploration of this compound's potential as an anticancer agent. Other lignans isolated from the Guaiacum species have demonstrated cytotoxic activity against human breast cancer cell lines, inducing cell death via apoptosis. nih.govoregonstate.eduresearchgate.net Pre-clinical studies could, therefore, investigate this compound's efficacy against various cancer cell lines and identify the signaling pathways involved.
Furthermore, the neuroprotective properties observed in other lignans suggest a potential therapeutic application for this compound in neurodegenerative diseases. mdpi.com Research in this area would involve screening for its ability to protect neuronal cells from oxidative stress and other forms of damage. The structural similarities of lignans to hormones also open up the possibility of this compound having a role in modulating hormone-dependent conditions. mdpi.com
Table 1: Potential Therapeutic Applications for this compound Based on Lignan (B3055560) Research
| Therapeutic Area | Potential Mechanism of Action |
|---|---|
| Oncology | Induction of apoptosis in cancer cells, modulation of estrogen receptors, inhibition of aromatase. mdpi.comnih.govoregonstate.eduresearchgate.net |
| Neuroprotection | Regulation of apoptosis, modulation of signaling pathways, inhibition of inflammatory mediators, antioxidant effects. mdpi.com |
| Inflammatory Disorders | Suppression of nitric oxide (NO) production and other inflammatory mediators. researchgate.netnih.gov |
| Infectious Diseases | Potential antimicrobial activity against bacteria, fungi, and viruses. mdpi.com |
Biotechnological Production and Optimization Strategies for this compound Biosynthesis
The natural abundance of this compound is limited, making its extraction from Guaiacum species for large-scale studies and potential commercialization challenging. Biotechnological approaches offer a sustainable and scalable alternative for its production. phcogrev.comphcogrev.com Plant cell and tissue cultures, in particular, have emerged as a promising platform for producing valuable secondary metabolites like lignans. researchgate.netresearchgate.net
Future research should focus on establishing cell cultures of Guaiacum officinale to produce this compound in vitro. Optimization of cultural conditions, including media composition, pH, and temperature, will be crucial for enhancing yield. phcogrev.com The use of elicitors, which are compounds that stimulate secondary metabolite production in plant cells, could also be explored to boost this compound biosynthesis.
Metabolic engineering presents another powerful tool for enhancing production. This could involve the heterologous production of this compound in microbial or other plant-based systems. nih.gov Identifying and overexpressing the key enzymes in the this compound biosynthetic pathway could lead to significantly higher yields. nih.gov A step-by-step validation and optimization of the engineered pathway would be necessary for efficient production. nih.gov
Development of Advanced Drug Delivery Systems for this compound in Pre-clinical Settings
Like many natural compounds, this compound may face challenges related to poor solubility, low bioavailability, and rapid metabolism, which could limit its therapeutic efficacy. Advanced drug delivery systems can help overcome these limitations. pharmaexcipients.com Lipid-based nanocarriers, such as liposomes, nanoemulsions, and solid lipid nanoparticles, have been successfully used to improve the delivery of other hydrophobic compounds like flavonoids and lignans. pharmaexcipients.com
In pre-clinical settings, future research should focus on developing and evaluating various nanoformulations of this compound. nih.govmdpi.com These formulations could enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues, thereby increasing its therapeutic effect while minimizing potential side effects. nih.govresearchgate.net For instance, lignin-based nanoparticles are being explored as green and efficient carriers for various therapeutic agents. begellhouse.com
The development of stimuli-responsive drug delivery systems, which release the drug in response to specific triggers like pH or temperature changes in the target tissue, could further enhance the precision of this compound delivery.
Integration of Multi-omics Data and Systems Biology Approaches for Comprehensive Understanding of this compound Action
To gain a holistic understanding of this compound's mechanism of action, a systems biology approach is essential. nih.gov This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the cellular response to the compound. researchgate.net
Future investigations could employ metabolomics to study the metabolic changes in cells or organisms exposed to this compound, providing insights into the pathways it affects. nih.gov Transcriptomic and proteomic analyses can identify the genes and proteins whose expression is altered by this compound, helping to pinpoint its primary targets and downstream effects.
By integrating these multi-omics datasets, researchers can build network models of this compound's interactions within the biological system. researchgate.net This approach will not only elucidate its mechanism of action but also help in identifying potential biomarkers for its efficacy and predicting potential off-target effects.
Addressing Current Challenges and Identifying Critical Research Gaps in this compound Investigations
Despite its potential, research on this compound is still in its nascent stages, and several challenges and research gaps need to be addressed. A primary challenge is the limited availability of the pure compound, which hinders extensive biological screening and pre-clinical studies. The development of efficient synthetic or biotechnological production methods is, therefore, a critical research priority. scielo.brnih.gov
A significant research gap is the lack of a detailed toxicological profile for this compound. Rigorous studies are needed to establish its safety before it can be considered for further therapeutic development. Furthermore, while the anti-inflammatory activity is known, its efficacy in relevant in vivo models of inflammatory diseases has not yet been demonstrated.
The long-term stability of this compound and its formulations is another area that requires investigation. The lack of standardized analytical methods for its quantification in biological samples also poses a challenge for pharmacokinetic and pharmacodynamic studies. Addressing these challenges and filling these research gaps will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
